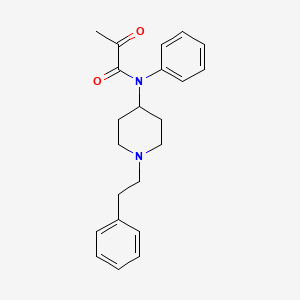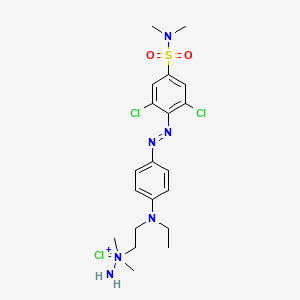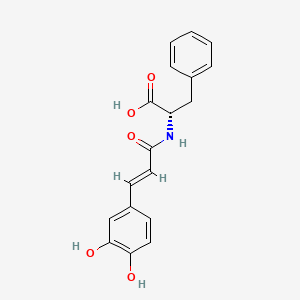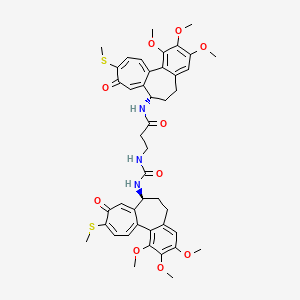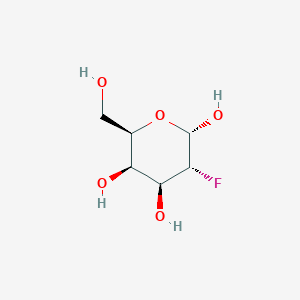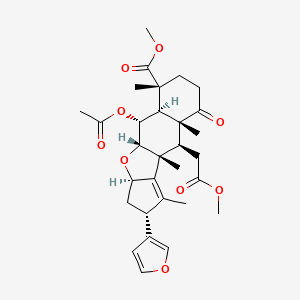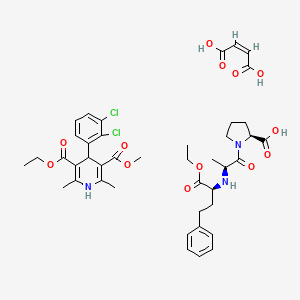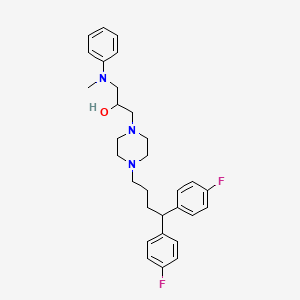
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a butyl chain bearing two fluorophenyl groups and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol typically involves multiple steps:
Formation of the Butyl Chain: The butyl chain with fluorophenyl groups can be synthesized by reacting fluorobenzene with aluminum chloride to form 4,4’-difluorobenzophenone.
Attachment to Piperazine: The synthesized butyl chain is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol undergoes several types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl groups can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluorophenyl groups.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: A simpler compound with similar fluorophenyl groups but lacking the piperazine and ethanol functionalities.
Bis(4-fluorophenyl)methanone: Another related compound with two fluorophenyl groups attached to a central carbonyl group.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is unique due to its combination of a piperazine ring, a butyl chain with fluorophenyl groups, and an ethanol group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Eigenschaften
CAS-Nummer |
143760-12-7 |
|---|---|
Molekularformel |
C30H37F2N3O |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C30H37F2N3O/c1-33(28-6-3-2-4-7-28)22-29(36)23-35-20-18-34(19-21-35)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3 |
InChI-Schlüssel |
NMSBFDKFFPXEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


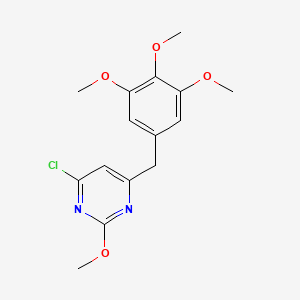
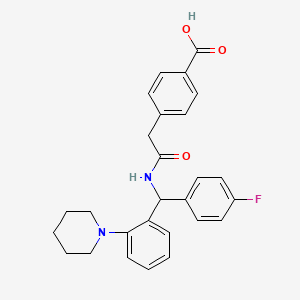

![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

